![molecular formula C22H31N5O3 B12173255 N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B12173255.png)
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
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Overview
Description
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is a complex organic compound that features an indole moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of 1H-indole-2-carboxylic acid with ethylenediamine to form an intermediate, which is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides
- N-2-(2-{[2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides
Uniqueness
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is unique due to the presence of both an indole moiety and a piperidine ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for further research .
Biological Activity
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is a complex organic compound notable for its unique structural features that combine an indole moiety with a tetramethylpiperidine group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is C23H34N4O2, with a molecular weight of approximately 402.55 g/mol. The structure can be broken down into key components:
- Indole Moiety : Known for its diverse biological activities, including anticancer and anti-inflammatory properties.
- Tetramethylpiperidine Group : This portion may enhance the compound's lipophilicity and ability to penetrate biological membranes.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Properties
Studies have shown that indole derivatives often possess anticancer activity. For instance, indole-based compounds have been reported to inhibit cancer cell proliferation through various mechanisms, such as:
- Inducing apoptosis in cancer cells.
- Inhibiting angiogenesis.
- Modulating signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The presence of the indole structure suggests potential anti-inflammatory properties. Indoles are known to interact with inflammatory pathways and may reduce the production of pro-inflammatory cytokines.
The precise mechanism by which this compound exerts its biological effects involves:
- Binding to Specific Targets : The indole and piperidine moieties may interact with various enzymes and receptors.
- Modulation of Signaling Pathways : This compound could influence pathways related to cell survival and proliferation.
Research Findings
Recent studies have highlighted the biological activity of related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(1H-indol-3-Yl)-N'-(naphthalen-1-Yl)urea | Indole and naphthalene | Antitumor activity |
N-(2-(1H-indol-3-yloxy)ethyl)-N'-(phenyl)acetamide | Indole ether | Anticancer |
N-(1H-indol-3-Yl)-N'-(pyridin-4-Yl)methylurea | Indole and pyridine | Antiviral activity |
These compounds demonstrate the potential for therapeutic applications in oncology and virology.
Case Studies
Several case studies have investigated the therapeutic potential of indole derivatives:
- Anticancer Studies : A study published in Cancer Research demonstrated that indole derivatives can inhibit tumor growth in xenograft models.
- Anti-HIV Activity : Research has shown that certain indole derivatives exhibit inhibitory effects against HIV strains, providing a basis for further exploration in antiviral therapies.
Properties
Molecular Formula |
C22H31N5O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |
InChI |
InChI=1S/C22H31N5O3/c1-21(2)12-15(13-22(3,4)27-21)25-20(30)19(29)24-10-9-23-18(28)17-11-14-7-5-6-8-16(14)26-17/h5-8,11,15,26-27H,9-10,12-13H2,1-4H3,(H,23,28)(H,24,29)(H,25,30) |
InChI Key |
ABIKIVACUGEMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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